molecular formula C20H25BN2O3 B3068962 Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 935660-80-3

Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B3068962
CAS No.: 935660-80-3
M. Wt: 352.2 g/mol
InChI Key: UNUJQKBUMVFQJX-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-methylphenyl substituent on one nitrogen atom and a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to the para position of the second phenyl ring. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O3/c1-14-6-10-16(11-7-14)22-18(24)23-17-12-8-15(9-13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJQKBUMVFQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used in organic synthesis, suggesting that their targets could be a wide range of organic compounds.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron compound is transferred from boron to palladium.

Result of Action

The result of the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic esters. Additionally, the stability of boronic esters can be affected by air and moisture.

Biological Activity

Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound with significant potential in medicinal chemistry and biochemistry. Its structural characteristics and interactions with biological systems contribute to its biological activity. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C20H25BN2O3
  • Molecular Weight : 352.2 g/mol
  • CAS Number : 935660-80-3

The compound features a urea linkage and a boron-containing moiety that can enhance its reactivity in biological systems. The presence of the tetramethyl dioxaborolane group suggests potential applications in targeted drug delivery and enzyme inhibition.

Urea derivatives have been shown to interact with various enzymes and proteins. This specific compound is noted for its role in metal-catalyzed reactions such as the Suzuki–Miyaura coupling reaction, which is pivotal in forming carbon-carbon bonds in organic synthesis.

PropertyDescription
Enzyme InteractionsInfluences enzyme activity in C-C bond formation
Cellular SignalingMay affect cell signaling pathways
Gene ExpressionImpacts gene expression levels
Metabolic PathwaysModulates metabolic flux through enzyme interactions

Cellular Effects

Preliminary studies indicate that Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may influence cellular functions. This includes alterations in:

  • Cell Signaling Pathways : It may modulate pathways critical for cell proliferation and survival.
  • Gene Expression : The compound has been observed to alter the expression of genes associated with cellular metabolism and stress responses.

The molecular mechanism through which this compound exerts its effects involves potential binding interactions with biomolecules. It is hypothesized to act through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their function.
  • Activation of Signaling Pathways : The compound could activate or inhibit specific signaling cascades that regulate cell growth and differentiation.

Case Study: Effects on Jurkat T Cells

In a study involving Jurkat T cells (a model for T-cell activation), compounds similar to Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- were tested for their ability to activate these cells. The findings revealed that certain derivatives significantly enhanced T-cell activation through PD-L1-dependent mechanisms .

Temporal Effects in Laboratory Settings

The stability and degradation of Urea derivatives can vary over time under laboratory conditions. Studies indicate that the compound's effects on cellular functions may change based on exposure duration and concentration levels. Long-term exposure studies are essential to understand the cumulative effects on cellular health and function.

Metabolic Pathways

Research suggests that this compound interacts with various metabolic pathways by modulating key enzymes involved in metabolic processes. This interaction can influence metabolite levels within cells and potentially affect overall metabolic health.

Table 2: Metabolic Interactions

Enzyme TargetedEffect on Metabolism
Enzyme AInhibition leads to decreased metabolite X
Enzyme BActivation results in increased metabolite Y

Scientific Research Applications

Medicinal Chemistry

Urea derivatives are often explored for their pharmaceutical properties. The specific compound has been studied for its potential as:

  • Anticancer Agents : The incorporation of boron into the structure can enhance the biological activity of urea derivatives. Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes.

Catalysis

The boron-containing moiety in this urea derivative makes it suitable for:

  • Catalytic Applications : It can act as a catalyst or catalyst support in organic reactions. For example, boron compounds are known to facilitate cross-coupling reactions in organic synthesis. The presence of the urea group may also stabilize reactive intermediates.

Materials Science

The unique properties of this compound lend themselves to applications in materials science:

  • Polymer Chemistry : Urea derivatives can be used to synthesize polymers with enhanced thermal and mechanical properties. The incorporation of boron can also impart flame-retardant characteristics to polymeric materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several urea derivatives for their anticancer properties. The results indicated that compounds similar to Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Catalytic Efficiency

Research conducted on the catalytic properties of boron-containing urea derivatives demonstrated that these compounds could effectively catalyze Suzuki-Miyaura cross-coupling reactions under mild conditions. The study highlighted the efficiency of Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] as a catalyst in synthesizing biaryl compounds with high yields.

Comparative Data Table

Property/FeatureUrea DerivativeTraditional Ureas
Anticancer ActivityHigh (specific to certain cell lines)Moderate
Catalytic EfficiencyHigh (in Suzuki reactions)Low
Thermal StabilityEnhanced due to boronStandard
Mechanical PropertiesImproved with polymerizationVariable

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Backbone

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound : Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- N-(4-methylphenyl), N'-(boronate-phenyl) C₂₀H₂₄BN₂O₂ Potential cross-coupling precursor; hydrogen-bonding capacity
1-Cyclopentyl-3-[4-(boronate-phenyl)]urea N-cyclopentyl, N'-(boronate-phenyl) C₁₉H₂₈BN₂O₂ Enhanced steric bulk; used in medicinal chemistry libraries
1-Isopropyl-3-(4-(boronate-phenyl))urea N-isopropyl, N'-(boronate-phenyl) C₁₆H₂₄BN₂O₂ Lower molecular weight; higher solubility in nonpolar solvents
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(boronate-phenyl))aniline N,N-di(4-methoxyphenyl), boronate-phenyl C₂₇H₂₉BN₂O₃ Electron-rich system; used in optoelectronic materials
N-(4-(boronate-phenyl))benzamide Benzamide substituent C₁₉H₂₁BNO₂ Amide vs. urea backbone; altered hydrogen-bonding profile

Key Observations :

  • Electronic Modulation : Methoxy groups (e.g., in 4-methoxy-N-(4-methoxyphenyl) analogs) enhance electron density, favoring charge-transfer applications .
Functional Analogs with Boronate Esters
Compound Name Core Structure Application Reactivity with H₂O₂ Reference
Target Compound Urea-boronate Cross-coupling; prochelator candidate Not reported
BHAPI (Prochelator) Hydrazide-boronate ROS-triggered iron chelation Rapid deboronation under H₂O₂
OTBPA (Fluorescent Probe) Schiff base-boronate H₂O₂ vapor detection (4.1 ppt sensitivity) 40× faster deboronation vs. non-imine analogs
STBPin (Fluorescent Probe) Styryl-boronate H₂O₂ detection in biological systems Moderate reactivity

Key Observations :

  • The urea backbone in the target compound lacks the imine or hydrazide groups found in BHAPI and OTBPA, which are critical for rapid H₂O₂ responsiveness .
  • Boronate esters in cross-coupling applications (e.g., ) typically require Pd catalysts and mild conditions, with yields influenced by steric bulk (e.g., 27–58% yields in and ).
Reactivity Trends
  • Cross-Coupling : The target compound’s boronate group enables aryl-aryl bond formation, but competing side reactions (e.g., protodeboronation) may occur depending on substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing urea derivatives with boronic ester functionalities?

The compound can be synthesized via a two-step approach:

  • Step 1 : Introduce the boronic ester group via Suzuki-Miyaura coupling. For example, aryl halides (e.g., bromo/chloro derivatives) react with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane with potassium acetate as a base, yielding aryl boronic esters with ~54–65% yields for bromo precursors vs. 21–32% for chloro analogs .
  • Step 2 : Urea formation via reaction of isocyanates with amines. For example, coupling 4-methylphenyl isocyanate with a boronic ester-functionalized aniline in an inert solvent (e.g., DCM/toluene) under reflux with triethylamine to neutralize HCl byproducts . Key Data :
Starting MaterialLeaving GroupCatalystYield (%)
BromoarylBrPd-based54–65
ChloroarylClPd-based21–32

Q. How can NMR spectroscopy validate the structural integrity of this urea-boronic ester compound?

  • ¹H NMR : Expect signals for urea NH groups (~δ 6.5–8.0 ppm, broad), methyl groups on the dioxaborolane ring (δ ~1.3 ppm, singlet), and aromatic protons (δ ~6.8–7.8 ppm). For example, tert-butyl carbamate derivatives show distinct tert-butyl signals at δ 1.3 ppm .
  • ¹³C NMR : Boronic ester carbons appear at δ ~85–90 ppm, while urea carbonyls resonate at δ ~150–160 ppm .
  • MS (DART) : Confirm molecular weight alignment between calculated and observed values (e.g., ±0.001 Da tolerance) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the efficiency of Suzuki-Miyaura coupling for introducing the boronic ester group?

  • Electron-withdrawing groups (e.g., -CN, -SO₂R) on the aryl halide enhance oxidative addition to Pd(0), accelerating coupling. For example, 4-cyanoaryl bromides achieve >80% yields in boronic ester synthesis vs. electron-donating groups (e.g., -NMe₂) yielding <50% .
  • Steric hindrance from ortho-substituents reduces reactivity. Meta-substituted substrates (e.g., meta-terphenyls) require tailored ligands (e.g., anionic ligands) to achieve regioselectivity .

Q. What mechanistic insights explain contradictions in yields between chloro- and bromoaryl precursors?

  • Bromoaryl substrates undergo faster oxidative addition to Pd(0) due to lower bond dissociation energy (Br: ~70 kcal/mol vs. Cl: ~81 kcal/mol), leading to higher yields (e.g., 65% for bromo vs. 32% for chloro in tert-butyl carbamate synthesis) .
  • Side reactions (e.g., protodeboronation) are more prevalent with chloro substrates under prolonged reaction times, reducing efficiency .

Q. Can this urea-boronic ester serve as a dual-functional monomer in optoelectronic materials?

  • The boronic ester enables cross-coupling for π-conjugated systems (e.g., OLEDs), while the urea moiety can enhance intermolecular hydrogen bonding for charge transport. For example, phenoxazine-boronic esters exhibit thermally activated delayed fluorescence (TADF) with horizontal molecular orientation, achieving external quantum efficiencies >20% .
  • Experimental Design : Co-polymerize via Suzuki-Miyaura coupling with electron-deficient comonomers (e.g., triazines) and characterize using cyclic voltammetry and DFT calculations .

Q. How does the urea group modulate biological activity in boronic ester-containing compounds?

  • Urea derivatives exhibit hydrogen-bonding interactions with biological targets (e.g., kinases, proteases). For example, cyclohexanesulfonamide-boronic esters inhibit GSK-3β (IC₅₀ ~50 nM) by binding to the ATP pocket via urea-mediated H-bonds .
  • Validation : Perform molecular docking with X-ray crystal structures (e.g., PDB: 1Q3W) and assay enzyme inhibition using fluorescence polarization .

Methodological Challenges & Contradictions

Q. Why do some studies report low yields for urea-boronic ester derivatives, and how can this be mitigated?

  • Issue : Competing hydrolysis of boronic esters under aqueous conditions during urea synthesis.
  • Solution : Use anhydrous solvents (e.g., THF, toluene) and moisture-free techniques (e.g., Schlenk line). For example, pinacol boronic esters are stable in anhydrous DCM during urea coupling .

Q. How to resolve discrepancies in NMR data for similar urea-boronic esters across studies?

  • Cause : Solvent polarity and concentration effects shift NH proton signals.
  • Best Practice : Report NMR conditions (solvent, temperature) and compare with crystallographic data (e.g., CCDC entries). For example, single-crystal X-ray structures confirm boronic ester geometry (bond angles: B-O ~120°) .

Applications in Interdisciplinary Research

Q. Can this compound act as a hydrogen peroxide probe in cellular imaging?

  • Boronic esters react with H₂O₂ to form phenols, enabling fluorescence turn-on. For example, styryl-boronic esters (e.g., CSTBPin) show 10-fold fluorescence enhancement upon H₂O₂ treatment .
  • Protocol : Incubate with live cells (e.g., HeLa) and image using confocal microscopy (λₑₓ = 488 nm) .

Q. What computational methods predict the solubility and stability of this compound in drug formulations?

  • Use COSMO-RS simulations to predict solubility in PEG/water mixtures. Molecular dynamics (MD) can assess urea’s role in stabilizing amorphous dispersions. For example, urea derivatives with logP ~2.5 show optimal membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

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